4-{[(4-fluorophenoxy)acetyl]amino}benzoic acid
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Overview
Description
4-{[(4-fluorophenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C15H12FNO4 It is characterized by the presence of a fluorophenoxy group attached to an acetylamino benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-fluorophenoxy)acetyl]amino}benzoic acid typically involves the following steps:
Formation of 4-fluorophenoxyacetic acid: This can be achieved through the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-fluorophenoxyacetic acid is then acetylated using acetic anhydride to form this compound.
Amidation: The final step involves the reaction of the acetylated product with 4-aminobenzoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-fluorophenoxy)acetyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[(4-fluorophenoxy)acetyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-fluorophenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with biological membranes, while the acetylamino benzoic acid core may inhibit certain enzymes or receptors. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: A precursor in the synthesis of 4-{[(4-fluorophenoxy)acetyl]amino}benzoic acid, known for its role in folate biosynthesis.
4-fluorophenoxyacetic acid: Another related compound used in the synthesis process.
4-{[(4-chlorophenoxy)acetyl]amino}benzoic acid: A similar compound with a chlorine atom instead of fluorine, which may exhibit different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable molecule in various research applications.
Properties
IUPAC Name |
4-[[2-(4-fluorophenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c16-11-3-7-13(8-4-11)21-9-14(18)17-12-5-1-10(2-6-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPFGXYHTKZYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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